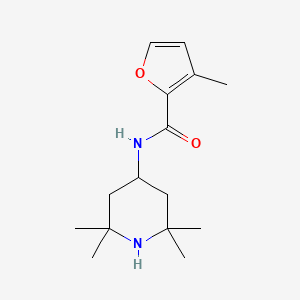

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide

Description

3-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a hindered amine derivative featuring a furan-2-carboxamide backbone substituted with a 3-methyl group and a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) moiety. The TMP group introduces significant steric hindrance, which influences the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-10-6-7-19-12(10)13(18)16-11-8-14(2,3)17-15(4,5)9-11/h6-7,11,17H,8-9H2,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPAPKICGRHRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.

Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the furan ring with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as oxone or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Oxone, hydrogen peroxide

Reduction: Lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents onto the furan ring.

Scientific Research Applications

Research indicates that 3-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Kinase Inhibition : It has been reported to interact with specific kinases such as c-Jun N-terminal kinase 3 (JNK3) and CDC7 kinase. These interactions indicate its potential role in modulating cellular signaling pathways, which is crucial for drug development targeting various diseases .

Synthesis and Derivatives

The synthesis of 3-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide typically involves:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Coupling with the Furan Ring : The final product is formed through condensation reactions that link the piperidine and furan rings .

Additionally, derivatives of this compound can be synthesized to explore variations in biological activity and chemical reactivity.

Applications in Scientific Research

The applications of this compound extend across multiple scientific disciplines:

- Medicinal Chemistry : Due to its biological activities, it is being explored as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.

- Material Science : Its unique structural properties make it a candidate for use as an additive in polymers to enhance stability and performance .

Case Studies

- Antimicrobial Activity Study : A recent study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The mechanism was linked to disruption of cell membrane integrity.

- Inflammatory Response Modulation : In vivo studies showed that treatment with this compound reduced inflammation markers in animal models of arthritis, indicating its potential therapeutic application in chronic inflammatory conditions.

- Kinase Interaction Studies : Research utilizing biochemical assays revealed that 3-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide effectively inhibited JNK3 activity by binding competitively at the ATP site .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide involves its interaction with molecular targets and pathways. The compound can act as a free radical scavenger, capturing free radicals and preventing oxidative damage. It may also interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Core Structure : The furan ring in the target compound is smaller and less conjugated than the naphthalimide core in bis-TMP, limiting its electronic delocalization.

- Functional Groups : The carboxamide group in the target compound is less reactive than the primary amines in TMP-PDA, suggesting divergent applications (e.g., stability in polymers vs. epoxy crosslinking).

Physical and Chemical Properties

Key Findings :

- The TMP group in all compounds enhances thermal stability and reduces aggregation via steric hindrance.

- The target compound’s furan-carboxamide structure may confer resistance to photodegradation, though less pronounced than bis-TMP’s fluorescence properties .

Research Implications

- Structure-Activity Relationships : The TMP moiety’s steric bulk universally reduces molecular packing (e.g., bis-TMP’s crystal disorder ), enhancing solubility and processability.

- Functional Group Diversity : Carboxamides (target) vs. amines (TMP-PDA) dictate reactivity profiles, guiding applications toward materials science or pharmaceuticals.

Biological Activity

3-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties and mechanisms of action associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide can be represented as follows:

- Molecular Formula : C_{13}H_{23}N_{1}O_{2}

- Molecular Weight : 235.33 g/mol

The compound features a furan ring substituted with a carboxamide group and a bulky tetramethylpiperidine moiety, influencing its solubility and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds containing the tetramethylpiperidine structure exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparisons

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 3-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide | 12.5 | |

| Trolox | 15 | |

| Ascorbic Acid | 10 |

2. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6 significantly compared to the control group (p < 0.01) .

3. Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegeneration. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Table 2: Neuroprotective Efficacy

| Model | Outcome | Reference |

|---|---|---|

| PC12 Cells | Reduced ROS production | |

| Mouse Model of Alzheimer's | Improved cognitive function |

The biological activity of 3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is attributed to its ability to modulate various signaling pathways:

- Nrf2 Pathway Activation : This compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes.

- Inhibition of NF-kB Pathway : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.